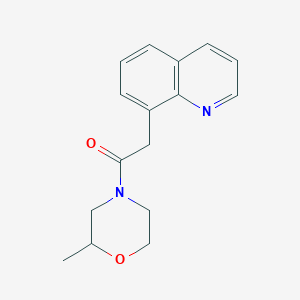![molecular formula C14H15NO B7508150 1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)
1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one is an organic compound with the molecular formula C15H15NO. It is also known as DMPO or 5,5-dimethyl-1-pyrroline N-oxide. DMPO is a stable free radical that is widely used in scientific research as a spin trapping agent for the detection of reactive oxygen and nitrogen species.
科学研究应用
DMPO is widely used in scientific research as a spin trapping agent for the detection of reactive oxygen and nitrogen species. It is used in a variety of fields, including biochemistry, pharmacology, and environmental science. DMPO is used to study oxidative stress, which is an imbalance between the production of reactive oxygen species and the antioxidant defense system. DMPO is also used to study the mechanism of action of drugs and to evaluate the efficacy of antioxidants.
作用机制
DMPO works by trapping free radicals and forming stable adducts that can be detected by electron paramagnetic resonance spectroscopy (EPR). DMPO reacts with a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals. The reaction between DMPO and free radicals results in the formation of stable DMPO adducts, which can be detected by EPR.
Biochemical and Physiological Effects:
DMPO has been shown to have antioxidant properties and to protect against oxidative stress. It has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. DMPO has been shown to protect against ischemia-reperfusion injury, which is a common cause of tissue damage in a variety of diseases. DMPO has also been shown to have neuroprotective effects and to protect against neurodegenerative diseases.
实验室实验的优点和局限性
DMPO is a stable free radical that is easy to handle and store. It is also relatively inexpensive compared to other spin trapping agents. DMPO can be used in a variety of experimental systems, including in vitro and in vivo models. However, DMPO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are many future directions for the use of DMPO in scientific research. One area of interest is the use of DMPO to study the role of oxidative stress in disease pathogenesis. DMPO can also be used to evaluate the efficacy of antioxidants in preventing oxidative damage. Another area of interest is the use of DMPO in the development of new drugs for the treatment of diseases associated with oxidative stress. DMPO can also be used in the development of new diagnostic tools for the detection of oxidative stress in vivo. Finally, DMPO can be used in the study of the role of reactive oxygen and nitrogen species in aging and age-related diseases.
合成方法
DMPO can be synthesized by the reaction of 3,5-dimethylbenzyl chloride with sodium ethoxide in ethanol, followed by the reaction of the resulting product with hydroxylamine hydrochloride in ethanol. The final product is obtained by recrystallization from ethanol.
属性
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-7-12(2)9-13(8-11)10-15-6-4-3-5-14(15)16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHFKKSWVXJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C=CC=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














